4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid
CAS No.: 1006963-97-8
Cat. No.: VC7394030
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006963-97-8 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.282 |
| IUPAC Name | 4-[(2-ethylpyrazol-3-yl)methylamino]benzoic acid |
| Standard InChI | InChI=1S/C13H15N3O2/c1-2-16-12(7-8-15-16)9-14-11-5-3-10(4-6-11)13(17)18/h3-8,14H,2,9H2,1H3,(H,17,18) |
| Standard InChI Key | DLVHTJPEYSKURM-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with an ethyl group () and at the 5-position with a methylamino linker () bonded to a para-substituted benzoic acid moiety. The planar pyrazole ring () contributes aromatic stability, while the ethyl group enhances lipophilicity, a critical factor in membrane permeability . The benzoic acid terminus introduces hydrogen-bonding capacity via its carboxylic acid group (), enabling interactions with biological targets such as enzymes or receptors .
Key Structural Descriptors:
-
SMILES Notation:
CCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O -
InChIKey:
DLVHTJPEYSKURM-UHFFFAOYSA-N -
IUPAC Name: 4-[(2-ethylpyrazol-3-yl)methylamino]benzoic acid
Physicochemical Profile
Experimental data on solubility remain unreported, but computational models predict moderate aqueous solubility due to the ionizable carboxylic acid group () and logP ~1.9, suggesting balanced lipophilicity . The crystalline structure likely adopts a monoclinic lattice, as observed in related pyrazole-benzoic acid hybrids, with hydrogen bonding between the carboxylic acid and pyrazole N-atoms .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.282 g/mol | |
| CAS Registry Number | 1006963-97-8 | |
| Predicted logP | 1.9 ± 0.3 | |
| Ionization Potential | 8.7 eV |
Synthetic Methodologies and Optimization
General Synthesis Strategies
The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid typically involves a multi-step sequence:
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions .
-
N-Alkylation: Introduction of the ethyl group at the pyrazole N1-position using ethyl halides or via Mitsunobu reactions .
-
Methylamino Linker Attachment: Nucleophilic substitution or reductive amination between the pyrazole-methyl halide and 4-aminobenzoic acid.
A notable protocol from Heller et al. employs a one-pot strategy using carbonyldiimidazole (CDI) to activate carboxylic acids, enabling efficient coupling with hydrazines for pyrazole ring closure . Yields range from 45–72%, contingent on solvent polarity and temperature control .
Reaction Optimization
-
Catalysis: Sodium acetate (0.5–1.0 equiv) enhances regioselectivity during pyrazole formation, favoring the 1,5-disubstituted isomer .
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may necessitate purification via column chromatography .
-
Protecting Groups: Benzyl or tert-butyl groups shield the hydroxamic acid or carboxylic acid functionalities during synthesis, later removed via hydrogenolysis or acid hydrolysis .
Table 2: Comparative Synthesis Routes
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| CDI-Mediated Cyclization | CDI, Hydrazine hydrate | 68 | 95 | |
| Mitsunobu Alkylation | DIAD, PPh3 | 57 | 89 | |
| Reductive Amination | NaBH3CN, MeOH | 72 | 91 |
| Compound Class | Target | IC50/EC50 | Cell Line/Model | Reference |
|---|---|---|---|---|
| Pyrazole-hydroxamates | Meprin α | 18 nM | In vitro | |
| 5-Aminopyrazole-carboxamides | Aurora Kinase A | 4.2 nM | HCT116 | |
| Benzoic acid-pyrazoles | COX-2 | 0.8 μM | RAW 264.7 |
Applications in Drug Discovery and Material Science
Medicinal Chemistry Applications
The compound’s modular structure permits derivatization at three sites:
-
Pyrazole N1-Position: Alkyl/aryl substitutions modulate logP and target affinity .
-
Methylamino Linker: Replacement with sulfonamide or urea groups alters hydrogen-bonding capacity .
-
Benzoic Acid Group: Esterification or amidation tunes solubility and bioavailability.
Research Gaps and Future Directions
Unresolved Challenges
-
Pharmacokinetic Data: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles limits preclinical development.
-
Target Selectivity: Off-target effects on related metalloproteases (e.g., MMP-2/9) remain uncharacterized .
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume